

An In-depth Technical Guide to the IDO1 Inhibitor Epacadostat (INCB024360)

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Compound of Interest		
Compound Name:	Ido1-IN-24	
Cat. No.:	B12361429	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical immune checkpoint regulator. It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells or infiltrating immune cells leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming results in the suppression of effector T-cell and natural killer (NK) cell function, and the enhancement of regulatory T-cell (Treg) activity, thereby enabling cancer cells to evade immune surveillance.

This technical guide provides a comprehensive overview of Epacadostat (also known as INCB024360), a potent and selective inhibitor of the IDO1 enzyme. While the user initially inquired about "Ido1-IN-24," this compound is not readily identifiable in publicly available scientific literature. Therefore, this guide focuses on Epacadostat as a well-characterized and clinically investigated IDO1 inhibitor to fulfill the request for an in-depth technical resource.

Chemical Structure and Properties

Epacadostat is an orally bioavailable hydroxyamidine derivative.[1] Its chemical structure and key properties are summarized below.



Table 1: Chemical and Physical Properties of Epacadostat (INCB024360)

Property	Value
IUPAC Name	(Z)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4- ((2-(sulfamoylamino)ethyl)amino)-1,2,5- oxadiazole-3-carboximidamide
Molecular Formula	C11H13BrFN7O4S
Molecular Weight	438.23 g/mol [2]
CAS Number	1204669-58-8[2]
Appearance	White to gray solid[3]
Solubility	Soluble in DMSO.[4] Soluble in Ethanol (53 mg/mL with sonication).[5]
Storage	Store as a solid at or below -20°C for up to 2 years.[4]

Mechanism of Action

Epacadostat is a competitive and reversible inhibitor of the IDO1 enzyme.[6] It selectively binds to IDO1, blocking the conversion of tryptophan to N-formylkynurenine, the precursor of kynurenine.[7] This inhibition leads to the restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine concentrations within the tumor microenvironment.[7]

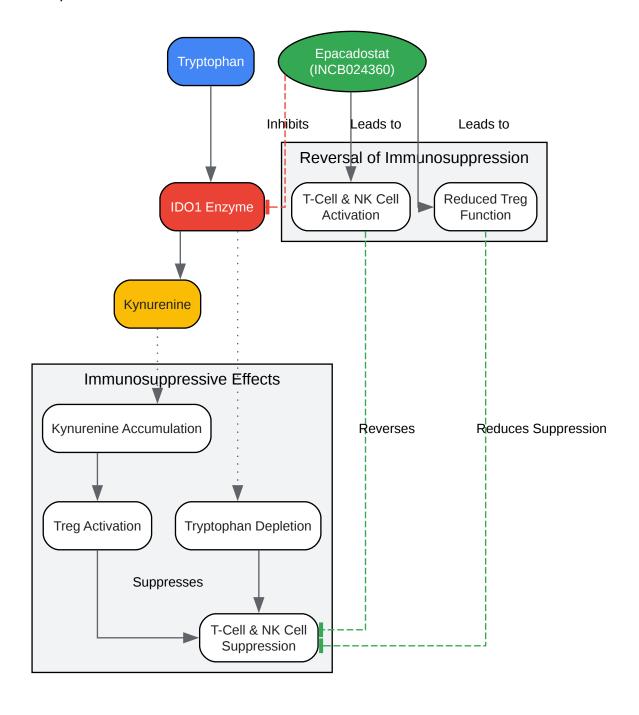
The downstream effects of IDO1 inhibition by Epacadostat include:

- Enhanced T-cell and NK-cell Proliferation and Activity: By preventing tryptophan depletion,
 Epacadostat alleviates the stress response in effector lymphocytes, promoting their growth and cytotoxic function.[6][7]
- Increased Pro-inflammatory Cytokine Production: Inhibition of IDO1 by Epacadostat has been shown to increase the production of IFN-y, a key cytokine in the anti-tumor immune response.[6][7]



- Reduction in Regulatory T-cell (Treg) Function: The decrease in kynurenine levels reduces the differentiation and suppressive activity of Tregs.[7]
- Increased Dendritic Cell (DC) Activation: Epacadostat has been observed to reverse IDO1induced DC apoptosis and increase the population of activated (CD86high) DCs.[6][7]

These actions collectively shift the balance of the tumor microenvironment from an immunosuppressive to an immunogenic state, thereby facilitating a more robust anti-tumor immune response.





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IDO1 signaling pathway and the mechanism of action of Epacadostat.

Quantitative Data

The following tables summarize the key quantitative data for Epacadostat, including its in vitro potency and pharmacokinetic parameters.

Table 2: In Vitro Activity of Epacadostat (INCB024360)

Assay Type	Target	Cell Line / System	IC₅₀ Value
Enzymatic Assay	Human IDO1	Recombinant Human IDO1	~10 nM[4][7]
Enzymatic Assay	Human IDO1	Recombinant Human	71.8 nM[3][6][8]
Binding Affinity	Human IDO1	-	Ki = 7 nM[7]
Cellular Assay	Human IDO1	HeLa cells	~10 nM[7]
Cellular Assay	Human IDO1	HeLa cells	7.4 nM[9]
Cellular Assay	Mouse IDO1	HEK293/MSR cells	52.4 ± 15.7 nM[7]
Whole Blood Assay	Human IDO1	IFN-y stimulated	125 nM[9]
Selectivity	IDO2, TDO	-	>1000-fold selectivity for IDO1[6]

Table 3: Pharmacokinetic Profile of Epacadostat (INCB024360) in Preclinical Species



Species	Route	Clearance (L/h/kg)	Volume of Distribution (Vss, L/kg)	Oral Bioavailability (F, %)
Rat	IV / PO	Data not specified	Data not specified	Good
Dog	IV / PO	Data not specified	Data not specified	Good
Monkey	IV / PO	Data not specified	Data not specified	Good

In vitro ADME

data is consistent

with good cell

permeability and

oral

bioavailability

observed in all

species tested.

[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Epacadostat.

IDO1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of Epacadostat against purified recombinant human IDO1 enzyme.

Materials:

- Recombinant human IDO1 enzyme (e.g., N-terminal His-tagged, expressed in E. coli).
- Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.



- L-Tryptophan (L-Trp) substrate.
- Cofactors: Ascorbic acid (20 mM), Methylene blue (3.5 μM), Catalase (0.2 mg/mL).
- Epacadostat (or other test compounds) dissolved in DMSO.
- 96-well UV-transparent microplate.
- Spectrophotometer capable of reading absorbance at 321 nm.

Procedure:

- Prepare the reaction mixture in the assay buffer containing 20 nM IDO1 enzyme and the cofactors (ascorbate, methylene blue, catalase).
- Add serial dilutions of Epacadostat (or DMSO as a vehicle control) to the wells of the 96-well plate.
- Initiate the enzymatic reaction by adding 2 mM L-Tryptophan to each well.
- Immediately begin monitoring the increase in absorbance at 321 nm at room temperature.
 This wavelength corresponds to the formation of the product, N-formylkynurenine.
- Record the initial reaction rates (linear phase) for each concentration of the inhibitor.
- Calculate the percentage of inhibition for each concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

This protocol is adapted from methodologies described in cited literature.[5][7]

Cellular IDO1 Inhibition Assay (Kynurenine Measurement)

Objective: To measure the potency of Epacadostat in inhibiting IDO1 activity in a cellular context.



Materials:

- HeLa or SKOV-3 cells (known to express IDO1 upon stimulation).
- Cell culture medium (e.g., McCoy's 5a or DMEM) with 10% FBS and 2 mM L-glutamine.
- Human Interferon-gamma (IFN-y).
- Epacadostat (or other test compounds) dissolved in DMSO.
- 96-well cell culture plates.
- Trichloroacetic acid (TCA).
- Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).
- Spectrophotometer for reading absorbance at 480 nm or an HPLC system for kynurenine quantification.

Procedure:

- · Cell Plating and IDO1 Induction:
 - Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 10⁴ to 3 x 10⁴ cells per well.[2][10]
 - Allow cells to adhere overnight.
 - Induce IDO1 expression by adding IFN-γ (e.g., 10-100 ng/mL) to the culture medium and incubate for 24 hours.[2][10]
- Compound Treatment:
 - \circ Prepare serial dilutions of Epacadostat in assay medium containing a known concentration of L-tryptophan (e.g., 50 $\mu g/mL).[10]$
 - Replace the medium in the cell plate with the medium containing the test compound or vehicle control (final DMSO concentration should not exceed 0.3%).[10]



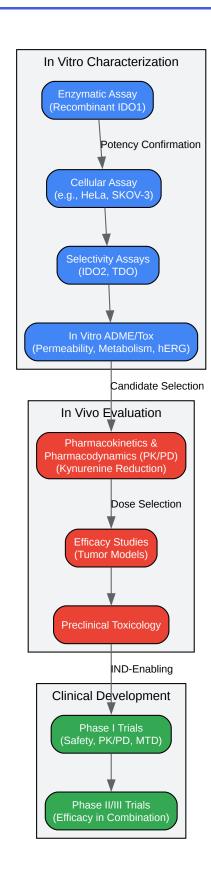
- Incubate the cells for an additional 24 hours at 37°C in a 5% CO2 incubator.[10]
- Kynurenine Measurement:
 - Collect the cell culture supernatant.
 - To 140 μL of supernatant, add 10 μL of 6.1 N TCA to precipitate proteins.
 - Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
 - Centrifuge the samples to pellet the precipitate.
 - \circ Transfer 100 μL of the resulting supernatant to a new plate and add 100 μL of Ehrlich's Reagent.[2]
 - Measure the absorbance at 480 nm.
 - Alternatively, analyze the supernatant for kynurenine concentration using a validated HPLC method.[3][11]
- Data Analysis:
 - Generate a standard curve using known concentrations of kynurenine.
 - Calculate the kynurenine concentration in each sample.
 - Determine the IC₅₀ value by plotting the percentage of inhibition of kynurenine production against the compound concentration.

This protocol is a composite based on detailed descriptions available in the literature.[2][10]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the mechanism of IDO1-mediated immune suppression and a typical experimental workflow for evaluating an IDO1 inhibitor like Epacadostat.





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A typical preclinical to clinical workflow for an IDO1 inhibitor.



Conclusion

Epacadostat (INCB024360) is a potent, selective, and orally bioavailable inhibitor of IDO1 that has been extensively studied in preclinical models and clinical trials. By targeting a key mechanism of tumor-induced immune evasion, Epacadostat represents a significant therapeutic strategy in immuno-oncology. This technical guide provides core information on its chemical properties, mechanism of action, quantitative activity, and relevant experimental protocols to support further research and development in the field of cancer immunotherapy.

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